molecular formula C14H18O B14313231 7-Octen-1-one, 1-phenyl- CAS No. 110719-09-0

7-Octen-1-one, 1-phenyl-

Cat. No.: B14313231
CAS No.: 110719-09-0
M. Wt: 202.29 g/mol
InChI Key: WNNSUTFZMVMKFC-UHFFFAOYSA-N
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Description

7-Octen-1-one, 1-phenyl- is an organic compound with the molecular formula C14H18O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and an octenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Octen-1-one, 1-phenyl- typically involves the reaction of phenylmagnesium bromide with 7-octen-1-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic work-up to yield the desired product.

Industrial Production Methods

In industrial settings, 7-Octen-1-one, 1-phenyl- can be produced through the oligomerization of ethylene followed by a series of purification steps. Another method involves the Fischer-Tropsch synthesis, which converts synthesis gas derived from coal into hydrocarbons, followed by the isolation of the desired compound through distillation .

Chemical Reactions Analysis

Types of Reactions

7-Octen-1-one, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-Octen-1-one, 1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 7-Octen-1-one, 1-phenyl- involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-Octene: An alpha-olefin used in the production of polyethylene.

    1-Octanone: A ketone with similar structural features but different reactivity.

    1-Phenyl-1-octanol: An alcohol derived from the reduction of 7-Octen-1-one, 1-phenyl-.

Uniqueness

7-Octen-1-one, 1-phenyl- is unique due to its combination of an octenyl chain and a phenyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

110719-09-0

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-phenyloct-7-en-1-one

InChI

InChI=1S/C14H18O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2

InChI Key

WNNSUTFZMVMKFC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC(=O)C1=CC=CC=C1

Origin of Product

United States

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